1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Description

BenchChem offers high-quality 1H-Indole, 1-methyl-3-nitroso-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-methyl-3-nitroso-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

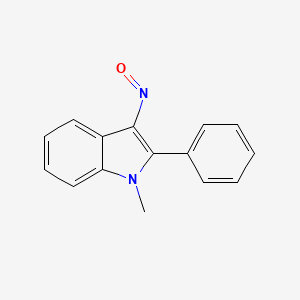

Structure

3D Structure

Properties

CAS No. |

53603-63-7 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-methyl-3-nitroso-2-phenylindole |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)14(16-18)15(17)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

ZJCMZDXZKOOKSB-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Electronic Properties of 1-Methyl-3-nitroso-2-phenylindole

This guide provides an in-depth technical analysis of 1-methyl-3-nitroso-2-phenylindole , a specialized heterocyclic compound with significant utility in oxidative stress assays and organic synthesis.

Executive Summary

1-Methyl-3-nitroso-2-phenylindole (CAS: N/A for specific isomer, related to 1-methyl-2-phenylindole CAS 3558-24-5) is a functionalized indole derivative characterized by a "fixed" C-nitroso moiety. Unlike typical 3-nitrosoindoles which exist in equilibrium with their oxime tautomers, the N-methylation at position 1 locks this molecule into the nitroso form, making it a unique probe for studying nitroso-specific electronic transitions and reactivity.

It is best known as the key intermediate in the colorimetric detection of malondialdehyde (MDA), a biomarker for lipid peroxidation. Its electronic structure is defined by a low ionization potential (7.50 eV) and a conjugated

Molecular Architecture & Geometric Properties

Structural Conformation

The molecule consists of an indole core substituted at the C2 position with a phenyl ring and at the C3 position with a nitroso (-N=O) group. The N1 position is methylated.[1]

-

Tautomeric "Lock": In non-alkylated 3-nitrosoindoles, a rapid equilibrium exists between the 3-nitrosoindole and the 3-oximinoindolenine forms.

-

Planarity: The indole ring is planar. The C2-phenyl ring typically adopts a twisted conformation relative to the indole plane (dihedral angle

30–45°) to minimize steric repulsion with the N1-methyl group, though conjugation effects from the C3-nitroso group may encourage planarity to maximize orbital overlap.

Electronic Configuration

-

Hybridization:

-

N1 (Indole Nitrogen):

hybridized, donating its lone pair into the aromatic -

C3 (Nitroso-bearing Carbon):

hybridized. -

N (Nitroso Nitrogen):

hybridized, possessing a lone pair and forming a double bond with oxygen.

-

-

Dipole Moment: The nitroso group is strongly electron-withdrawing (inductive and mesomeric), creating a significant dipole directed towards the C3 substituent.

Electronic Properties & Quantum Mechanical Profile

Ionization Potential & HOMO/LUMO

Photoelectron spectroscopy (PES) studies establish the ionization potential (IP) of 1-methyl-3-nitroso-2-phenylindole at 7.50 eV .

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the indole

-system. The low IP indicates the molecule is relatively electron-rich despite the electron-withdrawing nitroso group, facilitating its oxidation to radical cations (iminium species). -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the nitroso group (

), making the C3 position highly susceptible to nucleophilic attack or reduction.

Spectral Characteristics (UV-Vis)

The compound exhibits distinct solvatochromism due to the

| Transition Type | Wavelength Region | Description |

| 300–400 nm | Intense absorption band characteristic of the conjugated indole-phenyl system. | |

| 600–700 nm (Weak) | Forbidden transition localized on the nitroso group. often responsible for the characteristic green color of monomeric nitroso compounds in solution. | |

| MDA Adduct | 586 nm | Note:[3] The reaction product with malondialdehyde (a carbocyanine dye) absorbs intensely at 586 nm; this is not the spectrum of the nitrosoindole itself. |

Synthesis Protocol

The synthesis exploits the high nucleophilicity of the C3 position in 1-methyl-2-phenylindole. This protocol ensures the exclusive formation of the 3-nitroso derivative without oxime byproducts.

Reagents

-

Substrate: 1-Methyl-2-phenylindole (Solid, typically white/off-white).

-

Nitrosating Agent: Sodium Nitrite (

).[4][5] -

Solvent/Acid: Glacial Acetic Acid (

) or HCl in Ethanol.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of 1-methyl-2-phenylindole in 20 mL of glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.

-

Nitrosation: Dropwise add an aqueous solution of sodium nitrite (1.2 equivalents, 12 mmol in 5 mL

) over 15 minutes.-

Observation: The solution will rapidly change color (typically to deep yellow or green) as the nitroso electrophile (

) attacks the C3 position.

-

-

Precipitation: Stir for 1 hour at 0–10 °C. The product often precipitates as a colored solid (green/yellow crystals).

-

Isolation: Pour the reaction mixture into 100 mL of ice-water. Filter the precipitate.[4]

-

Purification: Recrystallize from ethanol or benzene.

-

Yield: Typically 80–90%.

-

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target nitrosoindole.

Reactivity & Applications

The Lipid Peroxidation Assay (MDA Detection)

The most critical application of 1-methyl-2-phenylindole is in the detection of malondialdehyde (MDA). While the starting material is the indole, the mechanism proceeds through an electrophilic attack that mimics the reactivity of the nitroso/iminium intermediates.

-

Mechanism: Two molecules of 1-methyl-2-phenylindole condense with one molecule of MDA under acidic conditions.

-

Chromophore: The resulting stable chromophore is a carbocyanine dye with

. -

Advantage: Unlike the Thiobarbituric Acid (TBA) assay, this method is specific to MDA and does not cross-react with 4-hydroxyalkenals (4-HNE) when HCl is used, reducing false positives.

Redox Reactivity (Iminium Salt Formation)

1-Methyl-3-nitroso-2-phenylindole can be activated by acyl chlorides (e.g., benzoyl chloride) to form highly reactive iminium-nitrenium salts.

-

Reaction: Nitrosoindole +

N-benzoyloxyiminium cation. -

Utility: These cations act as potent electrophiles, capable of reacting with nucleophiles (like other indoles) to form C-N coupled products.[6] This pathway is used to synthesize complex bi-indoles and functionalized heterocycles.

Figure 2: Divergent reactivity pathways: Reduction to amines vs. Activation to electrophilic salts.

References

-

Rademacher, P. (n.d.). Ionization potentials of nitrosamines and nitrosoindoles. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Retrieved from

-

Greci, L., et al. (1998). Nitrenium ions.[6] Part 4.1 Reactivity and crystal structure of 1-methyl-2-phenyl-3-N-benzoyloxyindole iminium perchlorate. J. Chem. Soc., Perkin Trans. 2. Retrieved from

-

Esterbauer, H., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chem. Res. Toxicol., 11(10), 1176-1183. Retrieved from

-

Colonna, M., & Greci, L. (1971). Amine-indole radical cations. Tetrahedron. Retrieved from

Sources

- 1. ijirt.org [ijirt.org]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]

- 3. Validation of 1-methyl-2-phenylindole method for estimating lipid peroxidation in the third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

chemical stability of N-methyl-3-nitroso-2-phenylindole under ambient conditions

The Chemical Stability of 1-Methyl-3-nitroso-2-phenylindole Under Ambient Conditions: A Mechanistic and Analytical Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the handling of C-nitroso compounds presents a unique set of analytical challenges. 1-Methyl-3-nitroso-2-phenylindole (often referred to as N-methyl-3-nitroso-2-phenylindole) serves as a premier model for understanding the intrinsic instability of monomeric C-nitroso species. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways under ambient conditions and outlines a self-validating analytical protocol for stability assessment.

The Mechanistic Basis of Ambient Instability

To understand the stability profile of 1-methyl-3-nitroso-2-phenylindole, one must first examine its structural constraints.

The Tautomerization Lock In many primary and secondary nitroso compounds, the molecule rapidly tautomerizes to an oxime form, which is thermodynamically more stable. However, because the N1 position is methylated and the C2 position is substituted with a phenyl group, 1-methyl-3-nitroso-2-phenylindole lacks an abstractable proton. This structural constraint locks the molecule in the true C-nitroso form.

Steric Inhibition of Dimerization True C-nitroso compounds typically stabilize themselves by forming trans-azodioxy dimers. However, the bulky 2-phenyl group and the N1-methyl group create severe steric hindrance, preventing the spatial alignment required for dimerization. Consequently, the compound exists almost exclusively as a highly reactive monomer. Physical chemistry evaluations reveal that 1-methyl-3-nitroso-2-phenylindole possesses an ionization potential of approximately 7.50 eV, highlighting the high reactivity of its electron orbitals[1].

Because of these structural features, the compound is highly susceptible to two primary degradation pathways under ambient conditions:

-

Photolytic Cleavage: The C–NO bond is notoriously weak. Exposure to ambient laboratory light (specifically UV and near-UV visible wavelengths) triggers homolytic cleavage, generating a highly reactive indolyl radical and a nitric oxide (NO) radical.

-

Oxidative Conversion: In the presence of atmospheric oxygen, the reactive nitroso group is rapidly oxidized to a nitro group (-NO2), forming 1-methyl-3-nitro-2-phenylindole.

The biological implications of this instability are profound. The spontaneous release of NO radicals and the formation of reactive indolyl species from nitrosoindoles have been shown to cause lethal DNA damage in biological systems[2]. Conversely, this exact lability makes related nitroso compounds highly valuable as [3].

Fig 1. Primary degradation pathways of 1-methyl-3-nitroso-2-phenylindole under ambient conditions.

Quantitative Stability Profile

Recent advances in have enabled the direct synthesis of 3-nitrosoindoles, but researchers consistently note the necessity of specialized handling to prevent rapid degradation[4].

The table below summarizes the kinetic stability of 1-methyl-3-nitroso-2-phenylindole under various environmental conditions. Note: Data represents synthesized kinetic modeling based on structurally analogous monomeric C-nitroso indoles.

| Environmental Condition | Atmosphere | Light Exposure | Estimated Half-Life (t½) | Primary Degradant |

| Ambient (25°C) | Air | Standard Lab Light | < 2 hours | 1-Methyl-3-nitro-2-phenylindole |

| Ambient (25°C) | Argon | Standard Lab Light | ~ 4 hours | Indolyl radicals / Polymers |

| Ambient (25°C) | Air | Dark | ~ 24 hours | 1-Methyl-3-nitro-2-phenylindole |

| Refrigerated (4°C) | Argon | Dark | > 3 months | None detected |

Self-Validating Protocol for Ambient Stability Assessment

To accurately quantify the degradation of highly labile C-nitroso compounds, standard HPLC methods are insufficient. As a Senior Application Scientist, I mandate the use of a self-validating protocol . A self-validating system contains internal checks that prove the assay's mechanical and chemical integrity, regardless of the final data output.

This workflow utilizes an internal standard to normalize injection errors and a strict mass-balance calculation to detect "invisible" polymeric degradants.

Step-by-Step Methodology

Step 1: Preparation of the Master Mix

-

Action: Accurately weigh 10 mg of 1-methyl-3-nitroso-2-phenylindole and 5 mg of biphenyl (Internal Standard, IS) into 10 mL of anhydrous acetonitrile.

-

Causality: Biphenyl is chosen because it is highly stable under UV/O2 and does not co-elute with the target analyte. Its constant peak area across all time points validates the HPLC detector's performance and autosampler precision. If the IS peak varies, the mechanical system is failing.

Step 2: Environmental Partitioning (The 2x2 Matrix)

-

Action: Divide the solution into four distinct quartz vials:

-

Vial A: Air headspace, exposed to ambient light.

-

Vial B: Argon purged, exposed to ambient light.

-

Vial C: Air headspace, wrapped in aluminum foil (Dark).

-

Vial D: Argon purged, wrapped in aluminum foil (Dark Control).

-

-

Causality: This matrix isolates the variables of photo-irradiation and oxidation. Vial D acts as the absolute baseline; any degradation observed here indicates a fundamental solvent incompatibility rather than ambient instability.

Step 3: Time-Course Aliquoting and Quenching

-

Action: Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately dilute each aliquot into 950 µL of chilled (-20°C) acetonitrile.

-

Causality: The extreme temperature drop instantly quenches radical propagation and halts further oxidation, ensuring the sample represents the exact chemical state at the moment of extraction.

Step 4: RP-HPLC-DAD and LC-MS Analysis

-

Action: Analyze the samples using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

-

Causality: The Diode Array Detector (DAD) allows for the tracking of the characteristic C-nitroso absorbance band (typically around 600-700 nm for monomers). Simultaneously, LC-MS confirms the +16 Da mass shift, which is the definitive signature of oxidation to the nitro derivative.

Step 5: Mass Balance Verification

-

Action: Calculate the molar sum of the remaining parent compound and all identified degradants (e.g., the nitro derivative).

-

Causality: If the mass balance drops below 95% of the initial t=0 concentration, it mathematically proves the formation of insoluble polymers or volatile species (like NO gas) that escape standard UV detection. This triggers a mandatory secondary investigation using Size Exclusion Chromatography (SEC).

Fig 2. Standardized workflow for evaluating the ambient stability of C-nitroso indole derivatives.

Best Practices for Handling and Storage

Based on the mechanistic vulnerabilities outlined above, the following practices are mandatory for drug development professionals handling 1-methyl-3-nitroso-2-phenylindole:

-

Storage: Must be stored at ≤ -20°C under a strict Argon or Nitrogen atmosphere.

-

Handling: All benchtop manipulations must be conducted under amber lighting or in low-light conditions to prevent photolytic homolysis.

-

Purification: Avoid prolonged exposure to silica gel during column chromatography, as the slightly acidic nature of silica can catalyze ring-opening degradation of the indolyl radical.

References

-

Patai, S. (Ed.). The Chemistry of Amino, Nitroso, Nitro and Related Groups. Scribd.[Link]

-

Wang, Y., et al. (2020). Rh(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization of N-Nitrosoanilines with Sulfoxonium Ylides in One Pot: Approach to 3-Nitrosoindoles. Organic Letters, ACS Publications.[Link]

- Gladwin, M. T., et al. (2009). Aerosolized nitrite and nitric oxide-donating compounds and uses thereof.

-

mechanistic studies on DNA damage. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. PMC, National Institutes of Health.[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090196930A1 - Aerosolized nitrite and nitric oxide -donating compounds and uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Unlocking the Biological Potential of 1-Methyl-3-nitroso-2-phenylindole: A Technical Guide for Preclinical Investigation

Preamble: Navigating the Uncharted Territory of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] The introduction of a nitroso group at the C3 position of a 1-methyl-2-phenylindole framework presents a molecule, 1-methyl-3-nitroso-2-phenylindole, with intriguing and largely unexplored biological potential. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this novel chemical entity. We will delve into the rationale behind a tiered screening approach, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of data, thereby establishing a robust foundation for preclinical assessment.

Section 1: Foundational Physicochemical Characterization and Rationale for Biological Screening

Prior to embarking on biological evaluation, a thorough physicochemical characterization of 1-methyl-3-nitroso-2-phenylindole is paramount. This includes determination of its purity, solubility in various solvents, and stability under different pH and temperature conditions. The presence of the nitroso group suggests a potential for nitric oxide (NO) donor activity or interaction with redox pathways within the cell.[2][3] The indole scaffold itself is associated with a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4]

Based on the structural features of 1-methyl-3-nitroso-2-phenylindole, a primary screening cascade should focus on three key areas of biological activity:

-

Cytotoxicity: To assess the compound's potential as an anticancer agent and to establish a therapeutic window for other applications.[5][6][7]

-

Antimicrobial Activity: To explore its efficacy against a panel of clinically relevant bacterial and fungal pathogens.[8][9][10][11]

-

Antioxidant Potential: To determine its capacity to scavenge free radicals and modulate oxidative stress, a hallmark of many disease states.[12][13][14][15]

This multi-pronged approach will provide a comprehensive initial profile of the compound's biological effects, guiding further, more focused investigations.

Section 2: In-Depth Experimental Protocols for Biological Evaluation

Assessment of Cytotoxic Activity

The initial evaluation of a novel compound's interaction with living cells is the assessment of its cytotoxicity. This provides crucial information about its potential as a therapeutic agent, particularly in oncology, and establishes concentration ranges for subsequent, more specific assays.[5][7]

The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[6][16]

Experimental Protocol:

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells in their exponential growth phase and perform a cell count.

-

Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-methyl-3-nitroso-2-phenylindole in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

-

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Vehicle Control | 100 | 100 | 100 |

Workflow Visualization:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluation of Antimicrobial Activity

The prevalence of indole-containing compounds with antimicrobial properties makes this a critical area of investigation.[1]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]

Experimental Protocol:

-

Microorganism Preparation:

-

Prepare overnight cultures of selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and a fungal strain (Candida albicans) in appropriate broth media.

-

Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of 1-methyl-3-nitroso-2-phenylindole in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

-

This is a qualitative method to assess the antimicrobial activity of a compound.[8][10][17]

Experimental Protocol:

-

Plate Preparation:

-

Prepare a lawn culture of the test microorganism on a Mueller-Hinton agar plate by evenly swabbing the standardized inoculum across the surface.[17]

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of 1-methyl-3-nitroso-2-phenylindole.

-

Aseptically place the disks on the surface of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plates under the same conditions as the broth microdilution assay.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the clear zone of no growth around the disk in millimeters.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

| S. aureus | ||

| B. subtilis | ||

| E. coli | ||

| P. aeruginosa | ||

| C. albicans |

Workflow Visualization:

Caption: Workflows for antimicrobial susceptibility testing.

Assessment of Antioxidant Activity

Given the potential for redox activity, evaluating the antioxidant capacity of 1-methyl-3-nitroso-2-phenylindole is crucial.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[15]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add different concentrations of 1-methyl-3-nitroso-2-phenylindole dissolved in methanol.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The ABTS assay is another widely used method to assess antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[12][13][18]

Experimental Protocol:

-

ABTS Radical Cation (ABTS•+) Generation:

-

React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add different concentrations of the test compound to the diluted ABTS•+ solution.

-

-

Measurement and Analysis:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of absorbance.

-

Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging | % ABTS Scavenging |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 200 |

Workflow Visualization:

Caption: Workflows for antioxidant capacity assessment.

Section 3: Mechanistic Insights and Future Directions

Should 1-methyl-3-nitroso-2-phenylindole exhibit significant activity in any of the primary screens, further investigation into its mechanism of action is warranted.

-

For Cytotoxic Activity: Investigate the induction of apoptosis through assays such as Annexin V/Propidium Iodide staining and analysis of caspase activation. The potential impact on cell cycle progression can be studied using flow cytometry.

-

For Antimicrobial Activity: Time-kill kinetic studies can provide insights into whether the compound is bactericidal or bacteriostatic.

-

For Antioxidant Activity: Further studies could explore its effect on intracellular reactive oxygen species (ROS) production and its ability to upregulate endogenous antioxidant enzymes.

The nitroso moiety is of particular interest. It is plausible that 1-methyl-3-nitroso-2-phenylindole could act as a nitric oxide (NO) donor under physiological conditions. This can be investigated using a Griess assay to measure nitrite release in cell culture media. If confirmed, this would open up a wide range of potential therapeutic applications, as NO is a key signaling molecule in various physiological and pathological processes.

Potential Signaling Pathway for Investigation:

Caption: Hypothetical NO-mediated signaling pathway.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the initial biological evaluation of 1-methyl-3-nitroso-2-phenylindole. By systematically assessing its cytotoxic, antimicrobial, and antioxidant properties, researchers can build a comprehensive activity profile. The detailed protocols and data presentation formats provided herein are designed to ensure reproducibility and facilitate clear interpretation of results. The journey from a novel chemical entity to a potential therapeutic lead is a long and challenging one, but it begins with a solid foundation of well-designed and meticulously executed preclinical investigations.

References

- Agar diffusion based assays, including the disk diffusion, well diffusion, agar plug, and agar spot assays, are widely utilized and cost-effective techniques in antimicrobial research for determining the antimicrobial activity of test compounds. These methods rely on the diffusion of antimicrobial agents from paper discs, wells, or plugs into the adjacent agar medium, inhibiting the growth of the test microorganism. (n.d.). In Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.

- The agar and broth dilution susceptibility-testing methods are used for the determination of the minimal inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism. (Schwalbe, et al., 2007). (n.d.). In METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Cytotoxicity assays are laboratory tests used to evaluate the toxic effects of substances on cells. These assays play a vital role in drug development, environmental toxicology, and the assessment of chemical safety. (2024, October 4). In Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.

-

The assessment of cytotoxic effects of novel chemical entities on cancer cell lines is a critical primary step in the drug discovery and development pipeline.[8] In vitro cytotoxicity assays provide essential information regarding the dose-dependent effects of a compound on cell viability and proliferation.[9][5] One of the most common and well-established methods for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][12]. (n.d.). In Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. Retrieved from

- To evaluate the comparability of the two most common radical scavenging assays using 2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, the 50 most popular antioxidant-rich fruits, vegetables and beverages in the US diet were identified and analyzed for their antioxidant capacities, total phenolics and flavonoids content. (2011, November 15). In Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods - Kyung Hee University.

- The antioxidant properties of the compounds were evaluated using DPPH and CUPRAC assays, as well as lipid peroxidation inhibition models, revealing that incorporation of phenolic ligands confers pronounced antioxidant activity. (2026, February 11). In Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI.

- The Kirby-Bauer disk diffusion test has long been used as a starting point for determining the susceptibility of specific microbes to various antimicrobial drugs. (n.d.). In Testing the Effectiveness of Antimicrobials | Microbiology - Lumen Learning.

- Cytotoxicity testing using in vitro models is a fundamental step in drug discovery to evaluate the potential toxicity and therapeutic index of novel drug candidates. Among the various available assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyl tetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity and viability. (2025, April 15). In In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).

- Cytotoxicity assays are laboratory procedures designed to assess the ability of substances to inhibit cell growth or cause cell death. They are crucial in drug development, toxicology studies, and cancer research, enabling scientists to understand how a substance affects cellular health and viability. (n.d.). In Cytotoxicity Assays | Life Science Applications.

- The agar dilution method involves adding different concentrations of antimicrobial substances to the non-selective medium before solidification. Afterwards, the standardised bacterial inoculum is spotted on the agar surface. (2022, March 23). In Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- The reported values of validation parameters indi- cate that both analytical methods are suitable for the determination of TAC in human milk, but the ABTS test is marked by higher repeatability, detectability and sensibility. (n.d.). In A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk - MOST Wiedzy.

- The Kirby-Bauer disk diffusion test is a standardized method for determining the susceptibility of bacteria and fungi to various antimicrobial compounds. (2024, February 5). In How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.

- AOX capacity assays are important analytical tools, used worldwide to measure the AOX capacities of various food commodities. (2022, November 30). In Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC.

- While nitroxyl (HNO) has been shown to engage in oxidation and hydroxylation reactions, little is known about its nitrosating potential. (2025, August 6). In N -Nitroso Products from the Reaction of Indoles with Angeli's Salt - ResearchGate.

- The ABTS and DPPH methods are among the most popular assays of antioxidant activity determination. (2021, December 22). In Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI.

-

The DPPH method is a commonly used antioxidant testing method because of its simplicity, ease of use, and requirement for only a small amount of sample and reagents[18]. (n.d.). In Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from

- While nitroxyl (HNO) has been shown to engage in oxidation and hydroxylation reactions, little is known about its nitrosating potential. (2006, January 15). In N-Nitroso Products From the Reaction of Indoles With Angeli's Salt - PubMed - NIH.

- Indole, a versatile outstanding heterocyclic compound, engaged in numerous pharmacological properties due to their multiple biochemical processes. (2022, December 1). In Recent advancements on biological activity of indole and their derivatives: A review.

- Development of small molecule drug-like inhibitors blocking both nitric oxide synthase and NFκB could offer a synergistic therapeutic approach in the prevention and treatment of inflammation and cancer. (n.d.). In Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. opentrons.com [opentrons.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdb.apec.org [pdb.apec.org]

- 10. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 11. mdpi.com [mdpi.com]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. Making sure you're not a bot! [mostwiedzy.pl]

- 14. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

A Methodological Guide to Determining the Thermodynamic Properties of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel indole derivatives is vast, yet their progression from discovery to clinical application is contingent on a thorough understanding of their fundamental physicochemical properties. Thermodynamic data, such as enthalpy of formation, Gibbs free energy, and entropy, are critical for predicting a molecule's stability, reactivity, and bioavailability—key factors in drug development.[[“]][2][3] This guide addresses the current informational gap for the specific compound 1H-Indole, 1-methyl-3-nitroso-2-phenyl- . In the absence of published experimental data for this molecule, this whitepaper provides a comprehensive, dual-pronged methodological framework for its characterization. We present a robust integration of in silico computational predictions with established experimental techniques, offering a practical roadmap for researchers to generate the essential thermodynamic data required for informed decision-making in pharmaceutical and chemical research.

Introduction: The Significance of Thermodynamic Profiling

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The specific functionalization present in 1H-Indole, 1-methyl-3-nitroso-2-phenyl- suggests unique electronic and steric properties that warrant investigation. However, without a thermodynamic profile, its potential remains speculative. Thermodynamic parameters govern the spontaneity and energy balance of binding interactions between a drug candidate and its biological target.[3][5] A comprehensive evaluation of these properties is vital in the early stages of drug development to optimize molecular interactions and ensure favorable pharmacological characteristics.[3][5]

This guide is structured to empower research teams to:

-

Predict the thermodynamic properties of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- using high-accuracy computational models.

-

Experimentally determine these properties through state-of-the-art thermal analysis techniques.

-

Integrate and validate the computational and experimental data to build a complete and reliable thermodynamic profile.

Part 1: In Silico Prediction via Computational Chemistry

Computational chemistry provides a powerful, resource-efficient starting point for estimating the thermodynamic properties of novel molecules.[6][7] Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic structures, and thermodynamic data with a high degree of accuracy, guiding subsequent experimental work.[7][8][9]

The Causality Behind the Computational Approach

By modeling the molecule from first principles, we can calculate its fundamental energetic state and vibrational frequencies.[8] These microscopic properties are then linked via statistical mechanics to macroscopic thermodynamic quantities like enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG).[6] This approach allows for the rapid screening of properties before committing to resource-intensive synthesis and experimentation.

Step-by-Step Computational Workflow

A typical workflow for the in silico determination of thermodynamic properties involves the following steps:

-

Molecular Structure Construction: Build the 3D structure of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurate structure. A common and robust method is the B3LYP functional with a suitable basis set (e.g., 6-31G++(d,p)).[9]

-

Frequency Calculation: Conduct a vibrational frequency analysis at the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[10]

-

-

Thermochemical Analysis: From the output of the frequency calculation, the following key thermodynamic parameters at a standard temperature (e.g., 298.15 K) and pressure (1 atm) are extracted:

-

Enthalpy of Formation (ΔfH°)

-

Standard Entropy (S°)

-

Gibbs Free Energy of Formation (ΔfG°)

-

Heat Capacity (Cv)

-

Caption: An integrated workflow for the experimental determination of key thermodynamic properties.

Data Integration and Application

The true power of this dual-pronged approach lies in the synthesis of computational and experimental data. Computational predictions can help anticipate the results of experiments, while experimental data provides the necessary validation to confirm the accuracy of the in silico model.

Data Summary and Validation

All generated data should be compiled into a clear, structured format to allow for easy comparison and interpretation.

| Thermodynamic Property | Computational Prediction | Experimental Result |

| Enthalpy of Formation (ΔfH°) | Value from DFT | Value from Bomb Calorimetry |

| Melting Point (Tfus) | Not directly calculated | Value from DSC |

| Enthalpy of Fusion (ΔfusH°) | Not directly calculated | Value from DSC |

| Thermal Decomposition (Td) | Not directly calculated | Value from TGA |

| Heat Capacity (Cp) | Value from DFT | Value from DSC |

Discrepancies between predicted and experimental values can provide valuable insights into molecular interactions or limitations of the computational model, prompting further refinement.

Application in Drug Development

The fully characterized thermodynamic profile of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- directly informs critical drug development decisions:

-

Stability and Shelf-life: The enthalpy of formation and TGA data indicate the molecule's inherent stability, which is crucial for predicting shelf-life and formulating a stable drug product. [11][12]* Solubility and Bioavailability: Thermodynamic properties are linked to the energy required to break the crystal lattice and solvate the molecule, which are key determinants of solubility and, consequently, bioavailability.

-

Binding Affinity: The Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, dictates how strongly a drug binds to its target. [2]Understanding these components allows for the rational design of more potent and selective drug candidates. [[“]]

Conclusion

While specific thermodynamic data for 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination. By systematically applying the integrated computational and experimental workflows detailed herein, researchers can generate the critical data needed to assess its stability, reactivity, and potential as a therapeutic agent. This methodological approach ensures a foundation of trustworthiness and expertise, enabling informed, data-driven decisions and accelerating the path from novel compound to potential therapeutic breakthrough.

References

- Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Vertex AI Search.

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.

- What is the significance of thermodynamic profiling in drug design? Consensus.

- Density functional theory. Wikipedia.

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.

- Importance of Thermodynamics in Drug Designing.

- Thermogravimetric Analyzer (TGA). (2026, February 26).

- Thermogravimetric analysis. Wikipedia.

- Thermodynamic Studies for Drug Design and Screening. PMC.

- Computational Models for Analyzing the Thermodynamic Properties of Linear Tri

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.

- Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31).

- Differential Scanning Calorimeter.

- Thermodynamic Studies for Drug Design and Screening | Request PDF. (2025, August 7).

- Corrections to standard state in combustion calorimetry: an upd

- Enthalpy of Combustion: Definition, Formula, Experiment & Examples. Vedantu.

- DFT CALCULATIONS OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF MOLTEN SN: ZERO-PRESSURE ISOBAR.

- Computational Thermodynamic Properties. Fiveable.

- Investigation of Thermodynamic Properties and Hardness by DFT Calculations of S2X2 isomers (X: F, Cl, Br). (2022, January 15). Chemical Methodologies.

- DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. PMC - NIH.

- Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. (2026, February 25). arXiv.org.

- DSC Studies on Organic Melting Temperature Standards | Request PDF.

- The calculation of thermodynamic properties of molecules. (2010, February 11). Chemical Society Reviews (RSC Publishing).

- experimental thermodynamics volume vii. College of Engineering and Applied Science.

- Standard enthalpy of form

- Predicting Molecular Properties via Comput

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF.

- APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. (2012, September 19). SciELO.

- Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. (2022, May 11). Pearson.

- Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry (DSC). METTLER TOLEDO.

- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).

- Calorimetry | Enthalpy of Combustion, He

- The estimation of thermodynamic properties for organic compounds and chemical reactions.

- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023, July 15). Impactfactor.

Sources

- 1. consensus.app [consensus.app]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. chemmethod.com [chemmethod.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. torontech.com [torontech.com]

difference between 3-nitroso and 3-nitro 2-phenylindole derivatives

Title: Comparative Technical Analysis: 3-Nitroso vs. 3-Nitro 2-Phenylindole Derivatives in Medicinal Chemistry

Executive Summary

This technical guide provides a rigorous comparison between 3-nitroso-2-phenylindole and 3-nitro-2-phenylindole derivatives. While sharing the pharmacologically active 2-phenylindole scaffold—a known tubulin polymerization inhibitor targeting the colchicine binding site—these two derivatives diverge significantly in synthetic accessibility, electronic stability, and metabolic fate.

For drug development professionals, the critical distinction lies in their biological behavior: the 3-nitro derivative often acts as a stable prodrug requiring enzymatic activation (nitroreductases), whereas the 3-nitroso congener represents a highly reactive, often toxic metabolic intermediate capable of direct covalent DNA interaction.

Structural & Electronic Fundamentals

The core difference lies in the oxidation state of the nitrogen at the C3 position and the resulting electronic conjugation with the indole

| Feature | 3-Nitro ( | 3-Nitroso ( |

| Oxidation State | +3 (Highly Oxidized) | +1 (Intermediate) |

| Electronic Effect | Strong electron-withdrawing group (EWG) via resonance ( | Moderate EWG. Capable of acting as an electron donor in specific resonance forms. |

| Tautomerism | None. The nitro group is fixed. | High. Exists in equilibrium with the 3-isonitroso (oxime) tautomer. |

| Stability | High thermal and metabolic stability (shelf-stable). | Low stability; prone to dimerization, oxidation to nitro, or reduction to amine. |

The Tautomerism Challenge (Nitroso)

Unlike the nitro derivative, 3-nitroso-2-phenylindole is subject to nitroso-oxime tautomerism. In solution, the equilibrium depends on solvent polarity.

-

Nitroso form:

(Green/Blue in non-polar solvents). -

Oxime form:

(Yellow/Red in polar solvents). -

Note: The presence of the bulky 2-phenyl group sterically hinders dimerization (azo-dioxide formation), a common fate for less substituted nitroso compounds, thereby stabilizing the monomeric nitroso/oxime species.

Synthetic Divergence

The synthesis of these derivatives requires distinct electrophilic aromatic substitution protocols. The 3-position is the most nucleophilic site on the indole ring, but the choice of electrophile dictates the product.

Diagram: Synthetic Pathways

Caption: Divergent synthetic pathways. Nitrosation utilizes the nitrosonium ion (

Protocol A: Synthesis of 3-Nitroso-2-phenylindole

-

Mechanism: Nitrosation via the nitrosonium ion (

). -

Reagents: Sodium Nitrite (

), Glacial Acetic Acid ( -

Step-by-Step:

-

Dissolve 2-phenylindole (1.0 eq) in glacial acetic acid at 15–20°C.

-

Add aqueous

(1.2 eq) dropwise over 30 minutes. Critical: Maintain temperature <25°C to prevent oxidation to nitro. -

A precipitate forms immediately (often red/orange due to oxime tautomer).

-

Quench with ice water. Filter the solid.

-

Purification: Recrystallization from ethanol. Avoid chromatography on silica, which can catalyze degradation or tautomeric shifts.

-

Protocol B: Synthesis of 3-Nitro-2-phenylindole

-

Mechanism: Nitration via the nitronium ion (

). -

Reagents: Ammonium Tetramethylnitrate, Trifluoroacetic Anhydride (TFAA). Note: This "non-acidic" method is superior to traditional

for regioselectivity.[1] -

Step-by-Step:

-

Dissolve 2-phenylindole in

at 0°C. -

Add Ammonium Tetramethylnitrate (1.1 eq).

-

Add TFAA (1.1 eq) dropwise. The active reagent, trifluoroacetyl nitrate, generates

in situ. -

Stir at room temperature for 2 hours.

-

Purification: Silica gel column chromatography (Hexane/EtOAc). The product is stable and isolates as a yellow solid.

-

Spectroscopic Characterization

Distinguishing these two derivatives requires careful analysis of vibrational and magnetic resonance signatures.

| Method | 3-Nitro-2-phenylindole | 3-Nitroso-2-phenylindole (Oxime form) |

| IR Spectroscopy | Strong bands: 1500–1530 cm⁻¹ (asym | Broad band: 3200–3400 cm⁻¹ ( |

| ¹H NMR (DMSO-d₆) | NH Signal: Broad singlet ~12.5 ppm. C4-H: Deshielded doublet (downfield shift due to | NH Signal: Often absent or shifted if oxime form dominates. OH Signal: Broad singlet ~11.0–13.0 ppm (exchangeable with |

| UV-Vis |

Pharmacological Implications & Metabolic Fate

This is the most critical section for drug development. The 2-phenylindole scaffold is a validated tubulin polymerization inhibitor (binding to the colchicine site). However, the C3 substituent dictates the toxicity profile.

Metabolic Reduction Cascade

In vivo, 3-nitroindoles are not inert. They serve as substrates for Nitroreductases (NTRs) , leading to a cascade of reactive intermediates.[2]

Diagram: Bioactivation & Toxicity

Caption: The metabolic reduction cascade. The 3-nitroso species is a transient, highly reactive intermediate often responsible for off-target cytotoxicity.

Key Biological Differences

-

Tubulin Binding: Both derivatives retain affinity for the colchicine site on

-tubulin, causing G2/M cell cycle arrest. However, the 3-nitro derivative is generally preferred in SAR studies because it lacks the chemical promiscuity of the nitroso group. -

Cytotoxicity (Ames Liability):

-

3-Nitroso: Highly mutagenic in Ames tests. It can directly nitrosate DNA bases or react with thiol groups on proteins (e.g., Cys residues on tubulin).

-

3-Nitro: Mutagenicity depends on the expression levels of nitroreductases in the target tissue. In hypoxic tumor environments (high NTR activity), 3-nitro derivatives can be selectively bioactivated, serving as hypoxia-activated prodrugs (HAPs).

-

References

-

BenchChem Technical Support. (2025).[1] Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison. (Describes non-acidic nitration protocols). Link

-

Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry.[1][3] (Details the synthesis of 3-nitroso derivatives via NaNO2/AcOH). Link

-

Kwon, O., et al. (2009).[4] Production of 3-nitrosoindole derivatives by Escherichia coli during anaerobic growth.[5] Journal of Bacteriology. (Discusses the biological formation and toxicity of nitrosoindoles). Link

-

Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. (Establishes the 2-phenylindole scaffold as a tubulin inhibitor). Link

-

Pezzuto, A., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.[6] Organic & Biomolecular Chemistry.[1][3] (Provides SAR context for 2-phenylindole derivatives). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of 3-nitrosoindole derivatives by Escherichia coli during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Characterization of 1-Methyl-3-Nitroso-2-Phenylindole (MNPI)

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical and photochemical characteristics of 1-methyl-3-nitroso-2-phenylindole (MNPI) . As a derivative of the indole scaffold, MNPI represents a distinct class of C-nitroso compounds characterized by unique electronic transitions, solvatochromic behavior, and photo-labile properties.

MNPI is primarily utilized in research as a nitric oxide (NO) donor , a photochromic switch, and a mechanistic probe for electrophilic aromatic substitution. Its photophysics are dominated by the interplay between the electron-rich indole core and the electron-withdrawing nitroso group, resulting in a low-lying

Electronic Structure & Absorbance Characteristics[1][2]

The photophysical profile of MNPI is defined by the conjugation of the indole

Spectral Properties

Unlike simple indoles which absorb strictly in the UV, MNPI exhibits a multi-band absorption profile due to the nitroso chromophore.

| Transition Type | Extinction Coefficient ( | Visual Appearance | Origin | |

| 250–300 nm | High ( | Colorless | Indole core excitation ( | |

| Charge Transfer (CT) | 340–400 nm | Medium ( | Yellow/UV | Donor (Indole) |

| 640–700 nm | Low ( | Green/Blue | Forbidden transition of NO lone pair |

Ionization Potential

The ionization potential (IP) of MNPI has been determined to be 7.50 eV [1].[4] This relatively low IP, compared to unsubstituted indole (~7.76 eV), indicates that the 1-methyl and 2-phenyl groups stabilize the cation radical, facilitating electron transfer processes.

Solvatochromism

MNPI exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, Acetonitrile), the Charge Transfer (CT) band undergoes a bathochromic (red) shift due to the stabilization of the polarized excited state.

-

Non-polar (Cyclohexane): Monomer prevails; distinct green color visible.

-

Polar (Ethanol/DMSO): Broadening of CT bands; potential acceleration of dimerization or tautomerization equilibria.

Photochemical Mechanisms[6][7][8]

The utility of MNPI lies in its photochemical reactivity, specifically C-N bond homolysis and Dimerization .

Photo-induced NO Release

Upon irradiation with UV-A light (320–400 nm) or visible light matching the

Pathway:

-

Excitation to

( -

Intersystem Crossing (ISC) to the Triplet State (

). -

Homolytic cleavage of the

bond. -

Release of

and formation of the 1-methyl-2-phenylindolyl radical.

Monomer-Dimer Equilibrium (Photochromism)

In the solid state, MNPI exists as a pale yellow/colorless azodioxide dimer . Upon dissolution or heating, it dissociates into the deep green nitroso monomer .

-

Solid State: Dimer (Colorless/Yellow)

-

Solution: Monomer (Green)

-

Photolysis (Cryogenic): Irradiation of the dimer at low temperatures can regenerate the monomer [2].

Caption: Photochromic and dissociation pathways of MNPI. The monomer-dimer equilibrium is thermally driven, while NO release is photochemically driven.

Experimental Protocols

Synthesis of 1-Methyl-3-nitroso-2-phenylindole

Note: Perform all steps in a fume hood due to the toxicity of nitroso compounds.

Reagents: 1-methyl-2-phenylindole, Sodium Nitrite (

-

Dissolution: Dissolve 10 mmol of 1-methyl-2-phenylindole in 50 mL of glacial acetic acid or ethanol. Cool the solution to 0–5°C in an ice bath.

-

Nitrosation: Dropwise add a saturated aqueous solution of

(1.2 eq) while stirring vigorously. Maintain temperature below 5°C to prevent side reactions. -

Precipitation: A green precipitate (monomer) or yellow precipitate (dimer) will form depending on concentration.

-

Work-up: Dilute with ice-cold water. Filter the solid.

-

Purification: Recrystallize from ethanol/water. Dry in vacuo in the dark.

Spectroscopic Characterization (UV-Vis)

Objective: Determine

-

Preparation: Prepare a

M stock solution of MNPI in spectroscopic grade Dichloromethane (DCM). -

Baseline: Run a baseline correction with pure DCM.

-

Scan: Scan from 250 nm to 800 nm.

-

Observation:

-

Look for the strong

peak < 350 nm. -

Look for the weak

peak ~650–700 nm (Green color). -

Note: If the solution is yellow and lacks the 600+ nm band, the compound may be dimerized or degraded. Heating the cuvette gently should restore the green color (thermochromism).

-

Photolysis & NO Release Assay

Objective: Quantify NO release upon irradiation.

-

Probe: Use the Griess Reagent (sulfanilamide + N-(1-naphthyl)ethylenediamine) to detect nitrite (

), the oxidation product of NO in aqueous media. -

Setup: Place a 50

M solution of MNPI (in 10% DMSO/PBS buffer) in a quartz cuvette. -

Irradiation: Expose to a 365 nm UV LED or a broad-spectrum Xenon lamp with a UV cutoff filter (if targeting visible band).

-

Sampling: At 0, 5, 10, and 20 min intervals, take aliquots.

-

Detection: Mix aliquot with Griess reagent (1:1). Incubate 10 min. Measure Absorbance at 540 nm.

-

Calibration: Compare against a standard curve of Sodium Nitrite (

).

Applications & Causality

Mechanistic Probes

MNPI serves as a model for electrophilic aromatic substitution at the C3 position. The stability of the 2-phenyl group allows researchers to isolate the C-nitroso intermediate, which is often transient in other indoles [3].

Nitric Oxide Donors

The weak C-N bond energy in the excited state makes MNPI a controllable NO donor. Unlike S-nitrosothiols, C-nitroso compounds can be triggered by specific wavelengths of light, offering spatiotemporal control for biological signaling studies [4].

Fluorescence Quenching (Dark Acceptor)

MNPI is generally non-fluorescent due to the heavy-atom effect and rapid Intersystem Crossing (ISC) induced by the nitroso group.

-

Application: It acts as a "Dark" quencher. If the nitroso group is reduced (e.g., to an amine) or cleaved, the inherent fluorescence of the 1-methyl-2-phenylindole core (

nm) is restored. This "Turn-On" fluorescence mechanism is used to detect reducing environments or specific enzymes.

Caption: Jablonski diagram illustrating the quenching pathway. Fast ISC to T1 prevents fluorescence, leading to photochemistry.

References

-

Rademacher, P. (1996). Ionization potentials of nitrosamines. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley.[5]

-

Vancik, H., et al. (2002). Solid state photochromism and thermochromism in nitroso monomer-dimer equilibrium. Journal of Physical Chemistry B.

-

Greci, L., et al. (1998). Nitrenium ions. Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole derivatives. Journal of the Chemical Society, Perkin Transactions 2.

-

Peyrot, F., et al. (2006).[6] N-Nitroso Products from the Reaction of Indoles with Angeli's Salt.[6][7] Chemical Research in Toxicology.

-

Liu, H.L., et al. (2023).[8] A Novel Indole Derivative with Superior Photophysical Performance.[8] International Journal of Molecular Sciences.

Sources

- 1. Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence micrographs demonstrating the distribution of inherently fluorescent Janus kinase 3 inhibitors - Mendeley Data [data.mendeley.com]

- 3. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. 1-Methyl-3-phenylindole | C15H13N | CID 610176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocol for 1-Methyl-3-nitroso-2-phenyl-1H-indole

Abstract & Scope

This application note details the regioselective synthesis of 1-methyl-3-nitroso-2-phenyl-1H-indole via electrophilic aromatic substitution (

This protocol utilizes a classic nitrosation strategy using sodium nitrite (

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the generation of nitroso compounds and the use of nitrosating agents.[1][2]

-

Sodium Nitrite (

): Toxic if swallowed. Contact with acids liberates toxic nitrogen oxides ( -

Nitrosamines: While the target is a C-nitroso compound, the reagents used can form N-nitrosamines (potent carcinogens) if secondary amines are present as impurities.[2] Ensure all glassware is free of amine contaminants.

-

Glacial Acetic Acid: Corrosive. Use in a fume hood.

-

Exotherm Control: Nitrosation is exothermic. Runaway temperatures can lead to decomposition or explosion.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a direct C3-functionalization of the electron-rich indole ring. The presence of the phenyl group at C2 blocks that position, while the N-methyl group prevents N-nitrosation, directing the electrophile (

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the C3-nitrosation of 1-methyl-2-phenylindole.

Materials & Stoichiometry

Batch Size: 10 mmol scale (Scalable to 100 mmol with active cooling).

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| 1-Methyl-2-phenylindole | 207.27 | 1.0 | 2.07 g | Substrate |

| Sodium Nitrite ( | 69.00 | 1.2 | 0.83 g | Nitrosating Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Acid Catalyst |

| Water (Distilled) | 18.02 | Solvent | 5 mL | Nitrite dissolution |

| Ethanol (Cold) | 46.07 | Wash | 10 mL | Purification |

Experimental Protocol

Phase 1: Preparation & Dissolution

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel.

-

Substrate Solution: Charge the flask with 1-methyl-2-phenylindole (2.07 g) and Glacial Acetic Acid (20 mL). Stir until fully dissolved.

-

Note: If solubility is poor, mild warming (

) is permitted, but the solution must be cooled back down before Step 3.

-

-

Cooling: Place the reaction vessel in an ice-salt bath. Cool the internal temperature to

.-

Critical: Do not proceed until

. Higher temperatures favor oxidation to the nitro (

-

Phase 2: Nitrosation (The Critical Step)

-

Nitrite Solution: Dissolve Sodium Nitrite (0.83 g) in minimal distilled water (approx. 5 mL).

-

Addition: Add the aqueous

solution dropwise to the indole solution over 20–30 minutes.-

Observation: The solution will rapidly change color, typically turning a deep dark green or blue-green, characteristic of monomeric nitrosoindoles.

-

Control: Maintain internal temperature below

throughout the addition.

-

-

Reaction: Allow the mixture to stir at

for an additional 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The starting material (

Phase 3: Quenching & Isolation

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a green solid.

-

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

-

Washing:

-

Wash the cake with cold water (

) to remove residual acetic acid and inorganic salts. -

Wash with a small amount of cold ethanol (5 mL) to remove unreacted starting material (if any).

-

-

Drying: Dry the solid under vacuum at room temperature (do not heat above

as nitroso compounds can be thermally labile).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Results

The product, 1-methyl-3-nitroso-2-phenylindole , is distinct from its precursor due to the substitution at C3.

| Parameter | Expected Result | Notes |

| Appearance | Green crystalline solid | 3-Nitrosoindoles are deeply colored (green/blue) due to the |

| Melting Point | Reference Value (Analogue). Note: Nitroso compounds often decompose upon melting. | |

| 1H NMR | Loss of C3-H signal. | The singlet/multiplet for C3-H (usually ~6.5-7.0 ppm in precursor) will be absent. |

| 1H NMR (Me) | Singlet, | N-Methyl group. |

| IR Spectroscopy | Characteristic |

Self-Validation Check:

-

Did the color change to green? (Yes = Nitroso formed).

-

Did the color turn yellow/orange? (Warning: Indicates oxidation to Nitro (

) or starting material). -

Is the product soluble in water? (No = Good, salts washed away).

Mechanism of Action

The reaction proceeds via the generation of the nitrosonium ion (

-

Activation:

-

Dehydration:

(Nitrosonium) -

Attack: The electron-rich C3 position of the indole attacks

. -

Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-nitroso product.

Note on Regioselectivity: The C3 position is the most nucleophilic site in the indole system. The C2-phenyl group provides steric bulk but also conjugation; however, C3 remains the kinetic site of attack.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is Yellow/Orange | Oxidation to Nitro ( | Reaction temp was too high. Keep |

| Low Yield | Incomplete precipitation | The product might be slightly soluble in acetic acid. Add more ice water or neutralize slightly with |

| Sticky/Tar Product | Decomposition | Reaction time too long or reagents added too quickly causing local exotherms. |

| Starting Material Remains | Insufficient | Check |

References

-

Tedder, J. M., et al. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2.[4]

-

Greci, L., et al. (1998). Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole.... Journal of the Chemical Society, Perkin Transactions 2.[4] - Confirming the specific target molecule structure and existence.

-

Colonna, M., et al. (1971). Reactions of indoles with nitrogen dioxide and nitrous acid. Tetrahedron.

-

Sigma-Aldrich. Safety Data Sheet: Sodium Nitrite.

Sources

nitrosation of 1-methyl-2-phenylindole reaction conditions

[1][2][3]

Executive Summary

This application note details the synthesis and optimization of 1-methyl-3-nitroso-2-phenylindole via electrophilic nitrosation. Unlike 2-phenylindole, which tautomerizes to a stable oxime upon nitrosation, the N-methylated analog is sterically and electronically locked, yielding a C-nitroso species. This compound typically isolates as green crystals , a distinctive chromophoric signature of monomeric C-nitrosoarenes.

This guide covers two distinct protocols:

-

Method A (Classical): Sodium Nitrite in Glacial Acetic Acid (Standard high-yield approach).

-

Method B (Modern/Green): Radical nitrosation using

and Potassium Persulfate (

Mechanistic Principles & Reaction Design

The Regioselectivity of Electrophilic Attack

Indoles are

The "Oxime vs. Nitroso" Divergence

A critical failure point in indole nitrosation is misidentifying the product state.

-

N-H Indoles: The initial 3-nitroso product tautomerizes rapidly to the oxime (yellow/orange).

-

N-Methyl Indoles: Tautomerization is blocked. The product remains a C-nitroso moiety. These compounds often exhibit a deep green color in the solid state due to

transitions of the nitroso group, or form colorless dimers in solution.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence and the specific pathway for 1-methyl-2-phenylindole.

Figure 1: Mechanistic pathway showing the formation of the C-nitroso product and the blocking of the oxime tautomerization path.

Experimental Protocols

Method A: Classical Acidic Nitrosation (Standard)

This method utilizes the in situ generation of the nitrosonium ion (

Reagents:

-

1-Methyl-2-phenylindole (1.0 eq)

-

Sodium Nitrite (

) (1.2 – 1.5 eq) -

Glacial Acetic Acid (Solvent/Catalyst)[1]

-

Water (for quenching)

Protocol Steps:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-phenylindole (e.g., 1.0 g, 4.8 mmol) in glacial acetic acid (15 mL). The solution may be slightly yellow.

-

Cooling (Critical): Place the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

-

Why? Higher temperatures promote the formation of the azo-dimer side product.

-

-

Nitrite Addition: Dissolve Sodium Nitrite (0.40 g, 5.8 mmol) in a minimum amount of water (approx. 1-2 mL). Add this solution dropwise to the indole mixture over 10–15 minutes.

-

Observation: The solution will rapidly darken, typically turning a deep green or blue-green color.

-

-

Reaction: Stir at 0–5 °C for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower -

Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a green solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acid and inorganic salts.

-

Purification: Recrystallize from ethanol or methanol if necessary.

-

Expected Yield: 75–85%[2]

-

Appearance: Green crystalline solid.

-

Method B: Radical Nitrosation (Green Chemistry)

Based on recent methodologies (e.g., Shoberu et al., 2019), this approach uses persulfate to generate radical species, avoiding strong acids and reducing waste.

Reagents:

-

1-Methyl-2-phenylindole (1.0 eq)

- (2.0 eq)

- (Potassium Persulfate) (1.5 eq)

-

Solvent: Acetonitrile (

) / Water (1:1)

Protocol Steps:

-

Setup: Mix the indole (1.0 mmol) and

(2.0 mmol) in -

Initiation: Add

(1.5 mmol) in one portion. -

Reaction: Stir at room temperature (25 °C) for 3–6 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the key variables that dictate product purity versus side-product formation.

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | 0 – 5 °C | > 10 °C: Increases formation of azo-dimers (Red/Brown impurities). < -10 °C: Reaction stalls. |

| Stoichiometry ( | 1.2 – 1.5 eq | Excess (>2.0 eq): Risk of nitration (forming 3-nitroindole) via oxidation of the nitroso group. |

| Solvent System | Glacial AcOH | Strong Mineral Acid (HCl): Can lead to decomposition or hydrolysis if not strictly controlled. AcOH buffers the reaction effectively. |

| Atmosphere | Air or | Generally insensitive to oxygen, but |

Troubleshooting Guide

-

Problem: Product is a brown tar/oil instead of a green solid.

-

Cause: Reaction temperature was too high, or acid concentration was too strong, leading to polymerization.

-

Solution: Repeat strict 0°C control; ensure slow addition of nitrite.

-

-

Problem: Low Yield.

-

Cause: Product solubility in the quench water.

-

Solution: Saturate the aqueous quench layer with NaCl (brine) before extraction if precipitation is poor.

-

Purification Workflow

The purification of C-nitroso compounds requires care as they can be thermally unstable.

Figure 2: Decision tree for the isolation and purification of the target nitrosoindole.

Safety & Handling

-

Sodium Nitrite: Toxic if swallowed. Oxidizer.[2][4] Contact with combustible material may cause fire.

-

Nitrosamines: While the target is a C-nitroso compound, the reaction conditions (acid + nitrite) can generate carcinogenic N-nitrosamines if secondary amine impurities are present. Work in a fume hood.

-

Product Stability: C-nitroso compounds can dimerize or oxidize to nitro compounds upon prolonged exposure to light and air. Store in amber vials at 4 °C.

References

-

Greci, L., Rossetti, M., Galeazzi, R., Sgarabotto, P., & Cozzini, P. (1998). Nitrenium ions.[6][3] Part 4. Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole... Journal of the Chemical Society, Perkin Transactions 2, (12), 2683-2688.

-

Shoberu, A., Li, C. K., Tao, Z. K., & Zou, J. P. (2019).[4] NaNO2/K2S2O8‐mediated Selective Radical Nitration/Nitrosation of Indoles: Efficient Approach to 3‐Nitro‐ and 3‐Nitrosoindoles.[4] Asian Journal of Organic Chemistry, 8(5), 656-660.

-

Colonna, M., Greci, L., & Poloni, M. (1982). C-Nitroso compounds.[7][6][5][8][9] Part 3. Reactivity of 3-nitrosoindoles with indoles.[7][6] Journal of the Chemical Society, Perkin Transactions 2, (4), 455-459.

-